Cas no 61034-19-3 (2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid)
2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 7H-Purine-7-acetic acid,1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-
- 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid
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Computed Properties
- Exact Mass: 329.11255
Experimental Properties
- PSA: 107.77
2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3064-0001-2μmol |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-5μmol |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-10μmol |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 10μl |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-20μmol |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-1mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-2mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 2mg |
$59.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-3mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-4mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-5mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3064-0001-10mg |
2-[1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid |
61034-19-3 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid
Introduction to 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid (CAS No. 61034-19-3)
2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid, identified by its CAS number 61034-19-3, is a sophisticated organic compound with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the purine derivative family, a class of molecules renowned for their diverse biological activities and therapeutic potential. The structural framework of this compound incorporates multiple functional groups, including amine and carboxylic acid moieties, which contribute to its unique chemical properties and reactivity.
The molecular structure of 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid is characterized by a purine core substituted with a phenylamino group at the 8-position and a carboxylic acid group at the 7-position. Additionally, the presence of two methyl groups at the 1 and 3 positions enhances its steric hindrance and influences its interactions with biological targets. This intricate arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development.
In recent years, there has been growing interest in purine derivatives due to their ability to modulate various biological pathways. Specifically, compounds with a phenylamino substituent have shown promise in inhibiting enzymes involved in cancer progression and inflammation. The carboxylic acid group in 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid also provides a site for further derivatization, allowing chemists to tailor its properties for specific applications.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural features to develop novel inhibitors targeting key enzymes such as kinases and phosphodiesterases. These enzymes play critical roles in cellular signaling pathways associated with diseases like cancer and neurodegenerative disorders. The ability to fine-tune the structure of 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid allows for the creation of derivatives with enhanced specificity and potency.
Recent studies have highlighted the importance of purine derivatives in addressing unmet medical needs. For instance, research has demonstrated that modifications at the 8-position of the purine ring can significantly alter binding affinity to biological targets. The phenylamino group in 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2,3,6,7-tetrahydro-1H-purin-7-ylacetic acid has been shown to enhance interactions with certain protein receptors, leading to improved pharmacological effects. This finding underscores the compound's potential as a scaffold for developing next-generation therapeutics.
The synthesis of 2-1,3-dimethyl-2,6-dioxo-8-(phenylamino)-2H-purin-N(4)-carboxylic acid (CAS No. 61034) involves multi-step organic reactions that require precise control over reaction conditions. Key steps include condensation reactions between urea derivatives and malononitrile or cyanoacetates to form the purine core. Subsequent functionalization at the 8-position with a phenylamino group introduces additional biological activity. The final step involves carboxylation at the 7-position to yield the desired product.
The chemical properties of this compound make it particularly interesting for studying enzyme inhibition mechanisms. For example, its ability to interact with metal ions such as magnesium and zinc suggests potential applications in modulating metal-dependent enzymes. These enzymes are involved in various physiological processes and are often dysregulated in diseases like Alzheimer's and Parkinson's. By understanding how 2H-purin-N(4)-carboxylic acid interacts with these metal ions, researchers can develop strategies to enhance therapeutic efficacy.
In addition to its enzymatic interactions,this compound exhibits notable stability under various conditions, making it suitable for both laboratory research and potential clinical applications. Its solubility profile also plays a crucial role in drug formulation; modifications can be made to improve bioavailability while maintaining stability during storage and transport.
The pharmaceutical industry has increasingly recognized the value of purine derivatives as lead compounds for drug development. Companies are investing heavily in research aimed at identifying new applications for these molecules,particularly those that target emerging therapeutic areas like immunotherapy and gene editing technologies. The versatility of CAS No 61034 as a scaffold allows medicinal chemists to explore diverse chemical space without compromising on structural integrity or functional group compatibility.
Looking ahead,the future prospects for this compound are promising, given its multifaceted biological activities and synthetic accessibility. Advances in computational chemistry have enabled researchers to predict how structural modifications will affect biological outcomes,accelerating the discovery process. This synergy between experimental chemistry and computational modeling holds great promise for accelerating drug development timelines while reducing costs associated with traditional trial-and-error approaches.
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